molecular formula C17H13N3O3 B1662490 leucettine L41 CAS No. 1112978-84-3

leucettine L41

Katalognummer B1662490
CAS-Nummer: 1112978-84-3
Molekulargewicht: 307.3 g/mol
InChI-Schlüssel: PGPHHJBZEGSUNE-JYRVWZFOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Leucettine L41 is a potent inhibitor of dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), DYRK2, CDC-like kinase 1 (CLK1), and CLK3 . It also inhibits GSK3α/β and Pim1 . It prevents lipid peroxidation and the accumulation of reactive oxygen species (ROS) induced by Aβ 25-35 in the hippocampus in a mouse model of Alzheimer’s disease-like toxicity .


Molecular Structure Analysis

Leucettine L41 has been co-crystallized with DYRK1A, DYRK2, CLK3, PIM1, and GSK-3β . The molecular interactions of Leucettine L41 with its targets have been extensively studied .


Chemical Reactions Analysis

Leucettine L41 has been shown to inhibit the phosphorylation of the serine/arginine (SR) protein 9G8 by DYRK2, DYRK3, CLK1, CLK2, and CLK4 . It also inhibits TNF-α-induced SRp75 and SRp55 phosphorylation in human microvascular endothelial cells .


Physical And Chemical Properties Analysis

Leucettine L41 has a molecular weight of 307.3 and a molecular formula of C17H13N3O3 . It is a solid at room temperature and is soluble in DMSO and ethanol .

Wissenschaftliche Forschungsanwendungen

Summary of the Application

Leucettine L41, known to be a DYRK1A kinase inhibitor, has been found to improve glucose-stimulated insulin secretion (GSIS) in rodent β-cells and isolated islets, as well as in hiPSC-derived β-cells islets .

Methods of Application

The treatment with selected leucettines stimulates proliferation of β-cells and promotes MIN6 cell cycle progression to the G2/M phase . This effect is confirmed by increased levels of cyclin D1, which is highly responsive to proliferative signals .

Results or Outcomes

Leucettine L41, in combination with LY364947, a potent and selective TGF-β type-I receptor, significantly promotes GSIS in various cellular diabetic models, including MIN6 and INS1E cells in 2D and 3D culture, iPSC-derived β-cell islets derived from iPSC, and isolated mouse islets, by increased insulin secretion and decreased glucagon level .

2. Alzheimer’s Disease Research

Summary of the Application

Leucettine L41 has been identified as a compound able to prevent DYRK1A proteolysis in both human and mouse protein extracts .

Methods of Application

Inhibition of DYRK1A proteolysis modifies its kinase specificity and rescues Alzheimer phenotype in APP/PS1 mice .

Results or Outcomes

Intraperitoneal injections of L41 in aged APP/PS1 mice inhibit STAT3ɑ phosphorylation and reduce pro-inflammatory cytokines levels (IL1- β, TNF-ɑ and IL-12) associated to an increased microglial recruitment around amyloid plaques and decreased amyloid-β plaque burden . Importantly, L41 treatment improved synaptic plasticity and rescued memory functions in APP/PS1 mice .

Safety And Hazards

Leucettine L41 is for research use only and is not for human or veterinary use . In case of contact, it is recommended to rinse skin thoroughly with large amounts of water and remove contaminated clothing and shoes .

Zukünftige Richtungen

Leucettine L41 has shown promising results in various cellular diabetic models, including MIN6 and INS1E cells in 2D and 3D culture, iPSC-derived β-cell islets derived from iPSC, and isolated mouse islets . Therefore, it represents a promising antidiabetic agent and is worth further evaluation, especially in vivo .

Eigenschaften

IUPAC Name

(4Z)-2-anilino-4-(1,3-benzodioxol-5-ylmethylidene)-1H-imidazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3/c21-16-13(8-11-6-7-14-15(9-11)23-10-22-14)19-17(20-16)18-12-4-2-1-3-5-12/h1-9H,10H2,(H2,18,19,20,21)/b13-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGPHHJBZEGSUNE-JYRVWZFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)NC(=N3)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)NC(=N3)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

leucettine L41

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
leucettine L41
Reactant of Route 2
Reactant of Route 2
leucettine L41
Reactant of Route 3
leucettine L41
Reactant of Route 4
leucettine L41
Reactant of Route 5
leucettine L41
Reactant of Route 6
Reactant of Route 6
leucettine L41

Citations

For This Compound
187
Citations
G Naert, V Ferré, J Meunier, E Keller… - European …, 2015 - Elsevier
Dual-specificity tyrosine phosphorylation-regulated kinases (DYRKs) and cdc2-like kinases (CLKs) are implicated in the onset and progression of Down syndrome (DS) and Alzheimer’s …
Number of citations: 59 www.sciencedirect.com
T Tahtouh, JM Elkins, P Filippakopoulos… - Journal of medicinal …, 2012 - ACS Publications
… We demonstrate that leucettine L41 inhibits DYRK1A and CLKs in a cellular context and displays neuroprotective properties. Leucettines thus constitute a promising scaffold for the …
Number of citations: 232 pubs.acs.org
M Debdab, F Carreaux, S Renault… - Journal of medicinal …, 2011 - ACS Publications
… Leucettine L41 was cocrystallized with CLK3. It interacts with key residues located within the ATP-binding pocket of the kinase. Leucettine L41 … Indeed leucettine L41 was demonstrated …
Number of citations: 161 pubs.acs.org
X Fant, E Durieu, G Chicanne, B Payrastre… - Molecular …, 2013 - academia.edu
… We here report that Leucettine L41 triggers bona fide … Leucettine L41-triggered autophagy requires the ULK1 (Unc-… Leucettine L41 does not act by modifying the autophagic flux …
Number of citations: 6 www.academia.edu
T Tahtouh, E Durieu, B Villiers, C Bruyère… - Journal of medicinal …, 2021 - ACS Publications
… (A) Interactions of Leucettine L41 with DYRK1A as identified by resolution of a cocrystal structure (… (B) Numbering of Leucettine L41 atoms and structure–activity relationship. Arrows link …
Number of citations: 8 pubs.acs.org
X Fant, E Durieu, G Chicanne, B Payrastre… - Molecular …, 2014 - ASPET
… We here report that leucettine L41 triggers bona fide autophagy … Leucettine L41–triggered autophagy requires the Unc-51–… Leucettine L41 does not act by modifying the autophagic flux …
Number of citations: 30 molpharm.aspetjournals.org
G Burgy, T Tahtouh, E Durieu, B Foll-Josselin… - European Journal of …, 2013 - Elsevier
… In order to investigate the scope of potential targets of Leucettine L41, a representative member of the chemical class, we designed an affinity chromatography strategy based on …
Number of citations: 38 www.sciencedirect.com
E Deau, MF Lindberg, F Miege, D Roche… - Journal of Medicinal …, 2023 - ACS Publications
… Compound 183 is the “homolog” of Leucettine L41. (65,66,68) IC 50 values of the “homologous” pairs of compounds 183 and Leucettine L41, or 192 and Leucettine L90 were quite …
Number of citations: 1 pubs.acs.org
MH Elsherbeny, A Elkamhawy, H Nada, MH Abdellattif… - Biomedicines, 2021 - mdpi.com
… However, leucettamine B and its analog leucettine L41 have not been well studied for their kinase inhibitory activity. Only a few reports in the literature indicated the ability of …
Number of citations: 6 www.mdpi.com
B Souchet, M Audrain, Y Gu, MF Lindberg… - The Journal of …, 2022 - Springer
… While Leucettine L41 exerts an inhibitory activity on DYRK1A … Here, we described that Leucettine L41 reduced cerebral P-tau … We first verified that the Leucettine L41 did not affect the …
Number of citations: 4 link.springer.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.